2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylamine and salicylaldehyde.
Formation of Schiff Base: The 4-tert-butylphenylamine reacts with salicylaldehyde to form a Schiff base through a condensation reaction.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-benzoxazole: Lacks the tert-butyl group, resulting in different chemical and physical properties.
2-(4-Methylphenyl)-1,3-benzoxazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
2-(4-Chlorophenyl)-1,3-benzoxazole: The presence of a chlorine atom alters its electronic properties and reactivity.
Uniqueness
2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity. This structural feature can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCGFDWRVNWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352261 | |
Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-21-3 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293738-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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